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Abstract

Lufotrelvir (PF-07304814) is an investigational intravenous antiviral agent developed by Pfizer
for the potential treatment of COVID-19. It is a phosphate prodrug designed to deliver the
active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also
known as the main protease (Mpro). The 3CL protease is a viral enzyme essential for the
replication of coronaviruses. This technical guide provides an in-depth overview of the
discovery of Lufotrelvir, its mechanism of action, and a detailed pathway for its chemical
synthesis. Quantitative data from preclinical and clinical studies are summarized, and key
experimental protocols are detailed to support further research and development in this area.

Discovery and Rationale

The discovery of Lufotrelvir is rooted in earlier research by Pfizer aimed at identifying
inhibitors of the SARS-CoV-1 3CL protease during the 2002-2003 SARS outbreak.[1] The
active component, PF-00835231, was identified as a potent inhibitor of the recombinant SARS-
CoV-1 main protease.[1] With the emergence of the COVID-19 pandemic, caused by the
structurally similar SARS-CoV-2, PF-00835231 was revisited as a promising therapeutic
candidate.

PF-00835231 itself has limited aqueous solubility and bioavailability, making it unsuitable for
direct administration.[2][3] To overcome this limitation, Lufotrelvir was developed as a water-
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soluble phosphate ester prodrug.[2][3] The rationale is that upon intravenous administration,
endogenous phosphatases in the body will cleave the phosphate group, releasing the active
drug PF-00835231 at the site of action.[2][3] This approach enhances the drug's
pharmacokinetic properties, allowing for effective concentrations to be reached in the
bloodstream.[4]

Mechanism of Action

Lufotrelvir exerts its antiviral effect through the action of its active metabolite, PF-00835231.
The mechanism can be summarized in the following steps:

e Prodrug Conversion: After intravenous administration, Lufotrelvir is rapidly and completely
converted to PF-00835231 by endogenous alkaline phosphatases.[2][3][5]

« Inhibition of 3CL Protease: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL
protease.[6] This viral enzyme is crucial for the post-translational processing of viral
polyproteins (ppla and pplab) into functional non-structural proteins (nsps) that are
essential for viral replication and transcription.[7]

« Disruption of Viral Replication: By binding to the active site of the 3CL protease, PF-
00835231 blocks the cleavage of the polyproteins, thereby preventing the formation of the
viral replication-transcription complex. This ultimately halts viral replication.[6]

The following diagram illustrates the mechanism of action of Lufotrelvir.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9691842/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9691842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9874748/
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9691842/
https://pubmed.ncbi.nlm.nih.gov/37429728/
https://www.biorxiv.org/content/10.1101/2020.09.12.293498.full
https://journals.asm.org/doi/10.1128/jvi.01819-20
https://www.biorxiv.org/content/10.1101/2020.09.12.293498.full
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action of Lufotrelvir
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Caption: Mechanism of action of Lufotrelvir.
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Chemical Synthesis Pathway

The chemical synthesis of Lufotrelvir is a multi-step process that begins with the synthesis of
its active moiety, PF-00835231, followed by a phosphorylation step. The overall process
development focused on improving supply routes for key fragments, employing a Claisen
addition for homologation, and a final phosphorylation to yield the prodrug.[8]

Synthesis of PF-00835231

An efficient, three-step synthesis for PF-00835231 has been described.[9] The key steps
involve the coupling of advanced intermediates. While a detailed, multi-step synthesis from
basic starting materials is complex and proprietary, a high-level overview of the final coupling
and deprotection steps is provided.

Phosphorylation of PF-00835231 to Lufotrelvir

The conversion of PF-00835231 to Lufotrelvir is achieved in a two-step phosphorylation
process.[6]

o Step 1: Phosphitylation and Oxidation: PF-00835231 is treated with di-tert-butyl N,N-
diisopropylphosphoramidite in the presence of a weak acid catalyst such as tetrazole in an
anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting phosphite triester
intermediate is then oxidized in situ, typically with aqueous hydrogen peroxide, to the
corresponding phosphate triester.

o Step 2: Deprotection: The tert-butyl protecting groups on the phosphate triester are removed
under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like
dichloromethane (DCM) at room temperature yields the final product, Lufotrelvir, as a solid.

The following diagram outlines the chemical synthesis pathway from PF-00835231 to
Lufotrelvir.
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Chemical Synthesis of Lufotrelvir from PF-00835231
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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